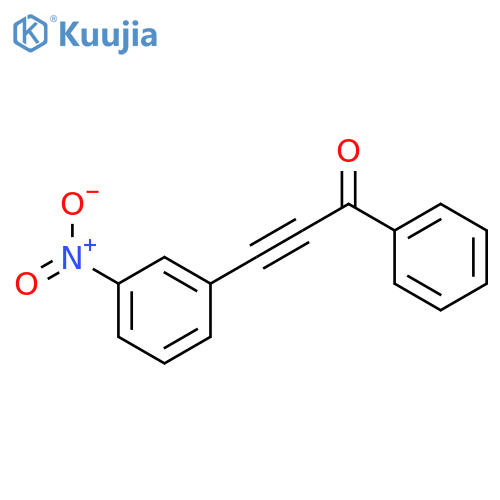Cas no 129972-90-3 (2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-)

129972-90-3 structure
商品名:2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-
2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl- 化学的及び物理的性質
名前と識別子
-
- 2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-
- 129972-90-3
- CBMicro_013994
- CB08908
- Cambridge id 5213887
- 3-(3-nitrophenyl)-1-phenylprop-2-yn-1-one
- 3-(3-nitrophenyl)-1-phenyl-prop-2-yn-1-one
- DTXSID60361023
- SMSF0004593
- F79817
- 3-(3-nitrophenyl)-1-phenyl-2-propyn-1-one
- cid_1211724
- 5213-88-7
- SMR000137164
- HMS2507G04
- BIM-0014054.P001
- CHEMBL1417204
- MLS000532224
- BDBM41600
-
- インチ: InChI=1S/C15H9NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-8,11H
- InChIKey: PPFBVVKWYQVYKJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 251.05827
- どういたいしつりょう: 251.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- PSA: 60.21
2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01JMZV-250mg |
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one |
129972-90-3 | 97% | 250mg |
$197.00 | 2025-02-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579412-1g |
3-(3-Nitrophenyl)-1-phenylprop-2-yn-1-one |
129972-90-3 | 98% | 1g |
¥6633.00 | 2024-08-09 | |
| Aaron | AR01JMZV-500mg |
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one |
129972-90-3 | 97% | 500mg |
$318.00 | 2025-02-11 | |
| Aaron | AR01JMZV-1g |
3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one |
129972-90-3 | 97% | 1g |
$491.00 | 2025-02-11 |
2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl- 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
129972-90-3 (2-Propyn-1-one, 3-(3-nitrophenyl)-1-phenyl-) 関連製品
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量